molecular formula C22H16N4O8 B11534652 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11534652
M. Wt: 464.4 g/mol
InChI Key: WCAPIHDWMUXRJZ-YDZHTSKRSA-N
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Description

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro groups, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of appropriate solvents. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it could interact with enzymes involved in oxidative stress or inflammation, thereby modulating these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16N4O8

Molecular Weight

464.4 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C22H16N4O8/c1-33-19-8-4-15(5-9-19)21(27)24-23-13-14-2-6-20(7-3-14)34-22(28)16-10-17(25(29)30)12-18(11-16)26(31)32/h2-13H,1H3,(H,24,27)/b23-13+

InChI Key

WCAPIHDWMUXRJZ-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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